Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl an impurity of Lercanidipine
Brand Name: Vulcanchem
CAS No.: 210579-71-8
VCID: VC0193111
InChI: InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H
SMILES:
Molecular Formula: C37H44ClN3O6
Molecular Weight: 662.2 g/mol

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

CAS No.: 210579-71-8

Cat. No.: VC0193111

Molecular Formula: C37H44ClN3O6

Molecular Weight: 662.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl - 210579-71-8

Specification

CAS No. 210579-71-8
Molecular Formula C37H44ClN3O6
Molecular Weight 662.2 g/mol
IUPAC Name 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H
Standard InChI Key QRXNEJORLMAZBZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl is a structural analog of Lercanidipine hydrochloride that forms during synthesis processes. The compound has been cataloged with the CAS number 210579-71-8, facilitating its identification and sourcing from chemical suppliers. Its chemical structure features a dihydropyridine ring, which is characteristic of calcium channel blockers and influences its pharmacological properties. This structural similarity to the parent compound Lercanidipine explains its classification as a specific impurity rather than a random contaminant.

The molecular weight of Lercanidipine Ethyl Impurity is approximately 625.8 g/mol for the base compound, with an additional 36.5 g/mol contributed by the hydrochloric acid component. The presence of the dihydropyridine ring in its structure is particularly noteworthy as this is the functional group responsible for calcium channel blocking activity in the parent compound.

PropertyCharacteristicReference
Common NameLercanidipine Ethyl Impurity, Lercanidipine Impurity 4, Lercanidipine EP Impurity D
CAS Number210579-71-8
Molecular Weight (base)~625.8 g/mol
HCl Salt Component~36.5 g/mol
Key Structural FeatureDihydropyridine ring
ClassificationPharmaceutical impurity related to calcium channel blockers

Origin and Formation Mechanisms

Lercanidipine Ethyl Impurity is synthesized as a byproduct during the production of Lercanidipine. Its formation is intrinsically linked to the synthesis pathway of the parent compound, making it a process-related impurity. Understanding the formation mechanisms of this impurity is crucial for implementing appropriate control strategies during manufacturing.

The synthesis of Lercanidipine Ethyl Impurity typically involves the reaction of Lercanidipine with ethyl 3-oxobutanoate in the presence of sodium hydroxide and methanol. This multi-step process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Reaction temperatures typically range from -10°C to 100°C, with reaction times varying from 2 to 16 hours depending on the specific steps.

ParameterRange/ConditionNotes
Temperature Range-10°C to 100°CVaries by synthesis step
Reaction Time2-16 hoursDepends on specific step
Key ReagentsEthyl 3-oxobutanoate, sodium hydroxide, methanolUsed in multi-step process
Control FactorsTemperature, pH, reaction timeCritical for impurity formation

Analytical Methods for Detection and Quantification

The detection and quantification of Lercanidipine Ethyl Impurity in pharmaceutical formulations require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) techniques have emerged as the preferred analytical approach for this purpose, offering high sensitivity, specificity, and reproducibility.

Rapid Resolution Liquid Chromatography (RRLC)

A stability-indicating rapid resolution liquid chromatography method has been developed for the simultaneous determination of process impurities and degradation products of Lercanidipine hydrochloride in pharmaceutical dosage forms . This method employs a Zorbax SB C18 column (50 × 4.6 mm, 1.8 μm) with gradient elution using potassium dihydrogen phosphate buffer (pH 3.5, 0.01 M) and acetonitrile . The flow rate is maintained at 1.0 ml/min with UV detection at 220 nm . This method offers significant advantages including a short run time of 10 minutes and good solution stability for at least 48 hours, allowing the quantification of more than 50 samples per day with lower costs compared to existing methods .

Reverse Phase HPLC Methods

Several reverse phase HPLC methods have been developed specifically for Lercanidipine and its impurities:

One validated method utilizes a Symmetry C18 Column (250 mm × 4.6 mm, 5μm) with a mobile phase consisting of Dihydrogen Orthophosphate Buffer: Methanol: Acetonitrile (40:40:20) at a flow rate of 1.0 ml/min . UV detection is performed at 256 nm, with the retention time for Lercanidipine found at 4.778 minutes . This method demonstrates linearity over a range of 6 μg/ml to 40 μg/ml with a correlation coefficient of 0.999 .

Another approach uses a Kromasil (100-5c18 250 × 4.6 mm) column with a mobile phase consisting of acetate buffer (20 mM pH 4.5) and acetonitrile in the ratio of 10:90 v/v at a flow rate of 1 ml/min . Detection is carried out at 240 nm, with Lercanidipine exhibiting a retention time of approximately 7.7 minutes . This method has been validated for specificity, linearity (regression coefficient: 0.9993), and accuracy (average recovery: 100%) .

A third method employs a Waters SunFire C18 column (4.6mm×150mm, 5 μm) with a mobile phase of 0.15mol·L-1 sodium chlorate solution (adjusted to pH 3.0-4.0 with 70% perchloric acid) and acetonitrile (40:60) . The column temperature is maintained at 25-30°C with detection at 240nm and a flow rate of 1.0ml·min-1 .

Table 3. Comparison of Analytical Methods for Lercanidipine and Its Impurities

MethodColumnMobile PhaseDetectionKey AdvantagesReference
RRLCZorbax SB C18 (50×4.6mm, 1.8μm)Potassium dihydrogen phosphate buffer (pH 3.5, 0.01 M) and acetonitrile (gradient)220 nm10 min run time, 48h solution stability
RP-HPLCSymmetry C18 (250×4.6mm, 5μm)Dihydrogen Orthophosphate Buffer: Methanol: ACN (40:40:20)256 nmLinearity range: 6-40 μg/ml, r=0.999
RP-HPLCKromasil (100-5c18 250×4.6mm)Acetate buffer (20 mM pH 4.5) and acetonitrile (10:90)240 nmSpecific to Lercanidipine (RT: 7.7 min)
HPLCWaters SunFire C18 (4.6×150mm, 5μm)Sodium chlorate solution (pH 3.0-4.0)-acetonitrile (40:60)240 nmStrong specificity, good stability

Significance in Pharmaceutical Quality Control

Lercanidipine Ethyl Impurity plays a crucial role in pharmaceutical quality control processes. Its identification and characterization are essential for ensuring the purity and efficacy of pharmaceutical products containing Lercanidipine. The presence of this impurity above acceptable limits may affect the stability, safety, and efficacy of the final drug product.

Stability-indicating analytical methods are particularly important for monitoring this impurity during stress testing and stability studies. The RRLC method mentioned earlier has been evaluated for its stability-indicating capability through hydrolytic, oxidative, thermal, thermal with moisture, and photolytic degradation studies . This comprehensive approach ensures that the method can effectively detect and quantify the impurity under various stress conditions that might be encountered during manufacturing, storage, and distribution.

The importance of monitoring Lercanidipine Ethyl Impurity is underscored by the development of multiple analytical methods specifically designed for impurity detection and quantification. These methods comply with International Conference on Harmonization (ICH) guidelines for validation, covering all acceptance criteria . Such rigorous validation ensures that the methods are suitable for quality control during manufacture and real-time stability studies.

Regulatory Considerations

From a regulatory perspective, Lercanidipine Ethyl Impurity falls under the category of pharmaceutical impurities related to calcium channel blockers. Regulatory authorities such as the FDA, EMA, and ICH have established guidelines for the control and reporting of pharmaceutical impurities. These guidelines typically specify identification thresholds, qualification thresholds, and reporting thresholds based on the maximum daily dose of the active pharmaceutical ingredient.

For Lercanidipine Ethyl Impurity, as with other pharmaceutical impurities, the acceptable limits are determined based on safety considerations and the principles of risk assessment. The analytical methods developed for its detection and quantification must meet the requirements of regulatory guidelines, particularly ICH Q2(R1) for method validation and ICH Q3A/B for impurities in new drug substances and products.

Analytical Method Development Considerations

The development of analytical methods for Lercanidipine Ethyl Impurity requires careful consideration of various factors to ensure specificity, sensitivity, and reproducibility. Key considerations include column selection, mobile phase composition, detection wavelength, and sample preparation techniques.

Column selection is particularly important, with C18 columns being the most commonly used for Lercanidipine and its impurities . The choice of column dimensions and particle size affects resolution, sensitivity, and analysis time, with shorter columns and smaller particle sizes generally leading to faster analysis but potentially lower resolution.

Mobile phase optimization is crucial for achieving adequate separation of Lercanidipine Ethyl Impurity from the parent compound and other impurities. Most methods use a combination of buffer (phosphate or acetate) and organic solvent (acetonitrile or methanol) . The pH of the buffer component is typically adjusted to between 3.0 and 4.5 to ensure optimal performance .

Detection wavelength selection is based on the UV absorption characteristics of Lercanidipine and its impurities. Commonly used wavelengths include 220 nm , 240 nm , and 256 nm , with the choice depending on the specific requirements for sensitivity and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator